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molecular formula C11H16O2 B106360 4-Benzyloxy-1-butanol CAS No. 4541-14-4

4-Benzyloxy-1-butanol

Cat. No. B106360
M. Wt: 180.24 g/mol
InChI Key: TYROJDFHUXSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087624B2

Procedure details

While a suspension containing 2.5 g of 60% sodium hydride was in 50 ml of tetrahydrofuran was allowed to stand at room temperature, 5.7 g of 1,4-butanediol was slowly added dropwise thereto. Then, a solution containing 7.5 ml of benzyl bromide in 20 ml of tetrahydrofuran was added dropwise to the reaction mixture at room temperature, followed by stirring at the same temperature for 2 hours. After the addition of a 10% aqueous solution of HCl, the reaction mixture was extracted with diethyl ether. After the organic layer was washed with an aqueous solution of sodium hydrogen carbonate and dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography using 150 g of silica gel [with an elution solvent comprising hexane-ethyl acetate (4:1)]. Thus, 5.5 g (48% yield) of the title compound was obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O1CCCC1>[CH2:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture at room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
After the organic layer was washed with an aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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